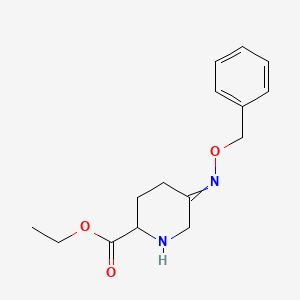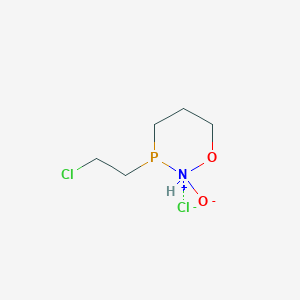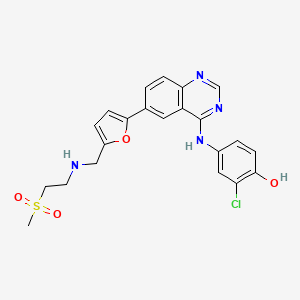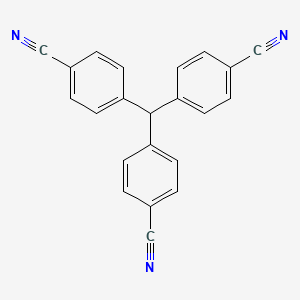
Avibactam Impurity 11
Overview
Description
Avibactam Impurity 11 is a chemical compound that is structurally related to Avibactam, a diazabicyclooctanone compound known for its role as a non-β-lactam β-lactamase inhibitor. Avibactam itself is used in combination with various antibiotics to combat bacterial infections, particularly those caused by resistant strains. This compound is one of the impurities that can be formed during the synthesis or degradation of Avibactam.
Mechanism of Action
Target of Action
Avibactam Impurity 11, also known as Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate, is a derivative of Avibactam . Avibactam is a non-β-lactam β-lactamase inhibitor . Its primary targets are β-lactamases, which are enzymes produced by bacteria that provide resistance against β-lactam antibiotics . Avibactam inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism .
Mode of Action
Avibactam works by covalently binding to the active sites of β-lactamases, thereby inhibiting their activity . This action prevents these enzymes from breaking down β-lactam antibiotics, restoring the antibiotic’s activity against resistant bacteria .
Biochemical Pathways
The inhibition of β-lactamases by Avibactam allows β-lactam antibiotics to exert their antibacterial effects. These antibiotics work by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Both Avibactam and its derivatives have a half-life of approximately 2 hours, making them suitable for combination therapies . Renal clearance is the primary elimination pathway for both Avibactam and its derivatives, and dose adjustment is required in patients with moderate and severe renal impairment .
Result of Action
The inhibition of β-lactamases by Avibactam restores the activity of β-lactam antibiotics against resistant bacteria. This results in the effective treatment of infections caused by these bacteria .
Action Environment
The action, efficacy, and stability of Avibactam and its derivatives can be influenced by various environmental factors. These factors include the presence of other drugs, the patient’s renal function, and the specific characteristics of the infection site .
Biochemical Analysis
Biochemical Properties
It is known that Avibactam, the parent compound, can inhibit A-type (including ESBL and KPC) and C-type β-lactamases. This suggests that Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate may interact with similar enzymes and proteins.
Cellular Effects
Avibactam has been shown to be clinically and microbiologically as effective as carbapenems for treatment of infections in a setting of ∼25% ESBL-carrying Enterobacteriaceae . It is possible that Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate may have similar effects on cell function, gene expression, and cellular metabolism.
Molecular Mechanism
Avibactam is known to inactivate some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate in laboratory settings. Avibactam has been shown to have immediate and sustained effects on bacterial membrane structure .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate in animal models. Animal models have supported both dose selection and initial FDA approval for ceftazidime/avibactam, a combination of a β-lactam antibacterial and a β-lactamase inhibitor .
Metabolic Pathways
Avibactam has been shown to affect various metabolic pathways, including lysine biosynthesis, and metabolism of purines, pyrimidines, nucleotide sugars, glycerophospholipids, and amino sugars .
Transport and Distribution
Avibactam is a potential substrate for organic anion transporters 1 and 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Avibactam Impurity 11 involves several steps, starting from commercially available precursors. The synthesis typically includes the construction of the core diazabicyclooctane structure, followed by functionalization to introduce specific substituents. Common synthetic routes involve condensation reactions, catalytic hydrogenation, and protection-deprotection strategies .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and isolate the impurity .
Chemical Reactions Analysis
Types of Reactions
Avibactam Impurity 11 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Avibactam Impurity 11 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Avibactam.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its role in the degradation pathways of Avibactam and its impact on the efficacy of antibiotic treatments.
Industry: Utilized in the quality control processes during the manufacturing of Avibactam
Comparison with Similar Compounds
Similar Compounds
Avibactam: The parent compound, known for its potent β-lactamase inhibitory activity.
Clavulanic Acid: Another β-lactamase inhibitor, but structurally different from Avibactam.
Sulbactam: A β-lactamase inhibitor with a different mechanism of action.
Tazobactam: Similar to Sulbactam, used in combination with β-lactam antibiotics
Uniqueness
Avibactam Impurity 11 is unique due to its specific structural modifications compared to Avibactam. These modifications can affect its chemical reactivity and biological activity, making it an important compound for studying the stability and degradation of Avibactam.
Properties
IUPAC Name |
ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,14,16H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDTVZRRDSJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=NOCC2=CC=CC=C2)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B601150.png)




![N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601158.png)



![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)


